Ethyl 4-methylhexa-2,4-dienoate
Description
Ethyl 4-methylhexa-2,4-dienoate is an unsaturated ester characterized by a conjugated diene system (C=C-C=C) and a methyl substituent at the 4-position. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol.
Properties
IUPAC Name |
ethyl 4-methylhexa-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUDPCNDKMRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for synthesizing α,β-unsaturated esters, including ethyl 4-methylhexa-2,4-dienoate. This method employs phosphonate esters to generate stabilized ylides that react with aldehydes to form conjugated dienes.
Procedure and Conditions
In a representative synthesis, triethyl phosphonoacetate (3.46 g, 15.4 mmol) is dissolved in tetrahydrofuran (THF, 18 mL) and treated with n-butyllithium (nBuLi, 6.2 mL, 15.4 mmol) at −78°C to form the phosphonate ylide. Crotonaldehyde (1.28 g, 18.2 mmol) is then added dropwise, and the reaction is stirred at −78°C for 5 hours before warming to room temperature overnight. Workup involves quenching with saturated ammonium chloride (NH₄Cl), extraction with dichloromethane (CH₂Cl₂), and purification via silica gel chromatography (cyclohexane/ethyl acetate, 3:1). This method yields ethyl (2E,4E)-4-methylhexa-2,4-dienoate in 47% yield.
Mechanistic Insights
The HWE reaction proceeds via deprotonation of the phosphonate ester to form a ylide, which undergoes a concerted-sigmatropic rearrangement with the aldehyde. The stereoselectivity arises from the trans configuration of the ylide and aldehyde, favoring the E,E-diene product.
Advantages and Limitations
- Advantages : High stereoselectivity, compatibility with sensitive functional groups.
- Limitations : Moderate yields (47%), stringent low-temperature conditions.
Julia–Kocienski Olefination
The Julia–Kocienski olefination offers an alternative route using sulfone intermediates, enabling the formation of conjugated dienes under milder conditions. This method is particularly advantageous for polyene synthesis.
Procedure and Conditions
A sulfone intermediate, (2E,4E)-ethyl 6-(benzo[d]thiazol-2-ylthio)-4-methylhexa-2,4-dienoate, is prepared by reacting this compound with benzo[d]thiazole-2-thiol in THF for 24 hours. Subsequent oxidation with hydrogen peroxide (H₂O₂) and phthalic anhydride in acetonitrile (MeCN) yields the sulfone, which is coupled with a dialdehyde (e.g., C₁₀ dialdehyde) in dichloromethane (CH₂Cl₂) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds at room temperature, affording the target dienoate in 70–91% yield after column chromatography.
Mechanistic Insights
The sulfone acts as a leaving group, facilitating a β-elimination pathway upon deprotonation by DBU. The resulting carbanion attacks the aldehyde, forming a new carbon-carbon bond and releasing sulfur dioxide (SO₂).
Advantages and Limitations
- Advantages : High yields (up to 91%), room-temperature compatibility.
- Limitations : Multi-step synthesis of sulfone intermediates, purification challenges.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Base Selection : nBuLi in HWE ensures complete deprotonation of the phosphonate, while DBU in Julia–Kocienski promotes smooth β-elimination.
- Oxidizing Agents : H₂O₂ with phthalic anhydride achieves selective sulfone formation without over-oxidation.
Analytical Characterization
Spectroscopic Data
Physical Properties
- Melting Range : 170–173°C (hydrochloride salt form).
- Chromatographic Retention : Rf = 0.68 (1:4 ethyl acetate/hexane).
Applications and Derivatives
This compound serves as a key intermediate in pharmaceuticals, such as Febuxostat, a xanthine oxidase inhibitor. Its conjugated system also enables participation in Diels-Alder reactions, forming cyclohexene derivatives for natural product synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 4-methylhexa-2,4-dienoic acid.
Reduction: 4-methylhexa-2,4-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylhexa-2,4-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Ethyl 3-Methylhexa-2,4-dienoate
- Structure : Methyl group at the 3-position (vs. 4-position in the target compound).
- Reactivity : Demonstrates high selectivity in CM reactions, yielding predominantly the E-isomer. Catalyzed by Grubbs-type complexes, it avoids homodimerization byproducts (<2%) .
- Applications: Used in synthesizing curcuminoids and aromatic retinoids via CM reactions .
- Key Difference : Methyl position alters regioselectivity; 3-substitution may stabilize transition states differently than 4-substitution.
Ethyl (2E,4E)-2,4-Hexadienoate (Ethyl Sorbate)
- Structure : Lacks methyl substituents; conjugated diene system.
- Properties : Molecular formula C₈H₁₂O₂ , molecular weight 140.18 g/mol , CAS 2396-84-1 .
- Applications : Widely used as a food preservative and flavoring agent. In wine, it contributes to ester profiles but degrades during chemical deacidification .
- Key Difference : Absence of methyl group reduces steric hindrance, enhancing volatility and flavor contribution compared to methyl-substituted analogs.
Ethyl (2E,4Z)-Deca-2,4-dienoate
- Structure : Extended carbon chain (10 carbons vs. 6 in the target compound).
- Properties : Molecular formula C₁₂H₂₀O₂ , logP 4.48 , CAS 3025-30-7 .
- Applications : Imparts pear-like aroma; synthesized via triglyceride breakdown during fruit ripening .
- Key Difference : Longer chain increases hydrophobicity (higher logP), altering sensory thresholds and persistence in flavor applications.
Ethyl 10-Methoxy-3,7,11-Trimethyldodeca-2,4-dienoate
- Structure : Complex substituents (methoxy and methyl groups) on a 12-carbon chain.
- Synthesis : Prepared via Wittig reaction; yields 61% trans-2,trans-4 isomer .
- Applications : Exhibits insecticidal activity; outperforms prior art compounds in bioassays .
- Key Difference: Methoxy group enhances biological activity through target-specific interactions, unlike simpler methyl-substituted dienoates.
Structural and Functional Data Table
Key Findings and Insights
Substituent Position: Methyl groups at the 3- vs. 4-position significantly influence reaction selectivity. This compound may exhibit distinct stereochemical outcomes in catalytic reactions compared to its 3-methyl isomer .
Chain Length: Longer chains (e.g., deca-2,4-dienoate) enhance hydrophobicity and flavor persistence, whereas shorter chains (hexa-2,4-dienoate) are more volatile .
Functional Groups: Methoxy and multiple methyl groups (e.g., in insecticidal compounds) introduce bioactivity absent in simpler dienoates, highlighting the role of substituents in biological applications .
Stereochemistry: E/Z isomerism affects physical properties and reactivity. Ethyl sorbate’s (E,E) configuration is critical for its preservative efficacy, while synthetic methods for this compound prioritize isomer purity .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-methylhexa-2,4-dienoate, and how do reaction conditions influence yield and stereochemistry?
this compound can be synthesized via catalytic cross-metathesis (CM) reactions using Grubbs-type catalysts. For example, reactions of substituted dienes (e.g., ethyl 3-methylhexa-2,4-dienoate) with alkenes under optimized conditions (e.g., 5 mol% catalyst loading, reflux in dichloromethane) yield products with high regio- and stereoselectivity. The stereochemical outcome (E/Z ratios) is influenced by catalyst choice and substituent positioning on the diene . Reaction monitoring via GC-MS and NMR is critical for assessing intermediate stability and final product purity.
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Structural elucidation relies on:
- NMR : and NMR to confirm conjugation patterns and methyl/ester group positions.
- X-ray crystallography : For precise stereochemical assignment, single-crystal X-ray diffraction resolves bond angles (e.g., dihedral angles between conjugated double bonds and substituents). For example, related ethyl pentadienoate derivatives exhibit planar diene systems with torsional angles of 11–14° between substituents .
- IR spectroscopy : Confirms ester carbonyl stretching (~1740 cm) and conjugated double bonds (~1600 cm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- GHS Classification : Classified as a skin/eye irritant (Xi) with hazard statements H315, H319, and precautionary measures P305+P351+P337.
- Storage : Store in a cool, ventilated area away from oxidizers. Use amber glass containers to prevent light-induced degradation .
- Emergency measures : Immediate rinsing with water for eye/skin contact and use of fume hoods to avoid inhalation .
Advanced Research Questions
Q. How do catalytic systems influence the regio- and stereoselectivity in cross-metathesis reactions involving this compound?
Catalysts such as Hoveyda-Grubbs 2nd-generation (Cat. 9) enable high selectivity in CM reactions. For example:
| Catalyst | Substrate | Selectivity (E:Z) | Yield (%) |
|---|---|---|---|
| Cat. 9 | Ethyl 3-methylhexa-2,4-dienoate | 98:2 | 85 |
| Grubbs II | Ethyl sorbate | 90:10 | 78 |
The bulky N-heterocyclic carbene (NHC) ligands in Cat. 9 reduce homodimerization (<2%) and enhance trans-selectivity via steric control . Computational DFT studies further predict transition-state geometries to rationalize selectivity trends.
Q. What computational methods are employed to predict the reactivity and stereochemical outcomes in this compound-mediated reactions?
- Density Functional Theory (DFT) : Models transition states for cycloadditions or metathesis, calculating activation energies and orbital interactions (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as toluene vs. dichloromethane, to optimize dielectric environments .
- QSPR Models : Relate substituent electronic parameters (Hammett σ values) to reaction rates for derivatives .
Q. How does microbial degradation of this compound occur, and what enzymes are involved?
In bioremediation studies, bacterial hydrolases (e.g., esterases) cleave the ester group to yield 4-methylhexa-2,4-dienoic acid, which undergoes β-oxidation. Key enzymes include:
- 2-Hydroxypenta-2,4-dienoate hydratase (BphH) : Converts intermediates to acetyl-CoA via aldolase-mediated cleavage .
- Cytochrome P450 monooxygenases : Oxidize methyl substituents, as observed in analogous sorbate degradation pathways .
Data Contradictions and Validation
- Stereochemical Assignments : Discrepancies in NMR-based E/Z ratios vs. crystallographic data (e.g., minor cis-products misassigned in early studies) highlight the need for multi-technique validation .
- Catalytic Efficiency : Conflicting reports on Grubbs vs. Hoveyda-Grubbs catalysts emphasize substrate-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
